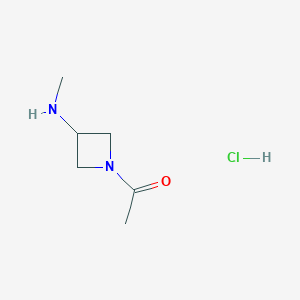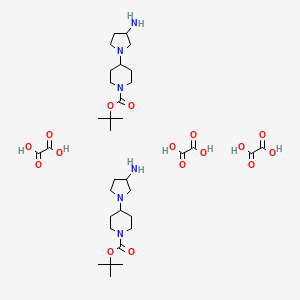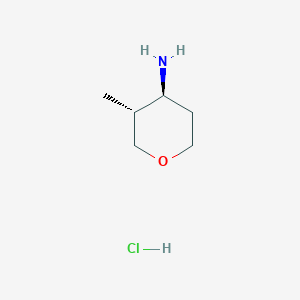
2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine
Overview
Description
“2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine” is a complex organic compound. It consists of a pyridine core, which is a basic heterocyclic organic compound with the chemical formula C5H5N. This pyridine core is substituted at the 2nd and 3rd positions with a chloromethyl group and a 4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl group respectively .
Molecular Structure Analysis
The molecular structure of “2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine” is complex due to the presence of multiple functional groups. The compound has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring are a chloromethyl group and a 4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl group .
Scientific Research Applications
Synthesis and Biological Activity
- 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine serves as a starting material in the synthesis of various compounds, exhibiting moderate to weak fungicidal and insecticidal activities. This compound was used in the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, highlighting its role in the development of bioactive compounds (Chen & Shi, 2008); (Chen & Shi, 2009).
Synthesis of Derivatives
- The compound is utilized in the synthesis of various derivatives, such as 3-(pyridin-2-yl)-1,2,4-triazole derivatives, indicating its versatility and importance in chemical synthesis (Bi-hui, 2010).
In Synthesis of Complex Compounds
- It also plays a role in the synthesis of complex structures like N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcasing its utility in creating structurally diverse molecules (Palamarchuk et al., 2019).
Green Chemistry
- The compound contributes to green chemistry by being involved in the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole. This process highlights the compound's role in developing environmentally friendly synthesis methods (Gilbile et al., 2017).
In Metal-Organic Frameworks
- It is used in the synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands, indicating its application in creating metal-organic frameworks, which are crucial in catalysis and material science (Amadio et al., 2012).
properties
IUPAC Name |
2-chloro-3-[4-(chloromethyl)-5-methyltriazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c1-6-7(5-10)13-14-15(6)8-3-2-4-12-9(8)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPQFUDKYWASDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152248 | |
| Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine | |
CAS RN |
1955531-12-0 | |
| Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955531-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-Difluorospiro[2.5]octan-6-ol](/img/structure/B1434337.png)

![3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434339.png)









